![molecular formula C22H22FN3O2S B2968971 4-((4-fluorophenyl)thio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 922871-40-7](/img/structure/B2968971.png)
4-((4-fluorophenyl)thio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Description
4-((4-fluorophenyl)thio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Research has highlighted the significance of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating various moieties including thiophene, naphthalene, and 1,3,4-oxadiazole, for their antioxidant and anticancer properties. These compounds, through systematic synthesis and structural confirmation via spectroscopy and mass spectrometry, demonstrated notable antioxidant activity, surpassing that of ascorbic acid in some cases. Their anticancer potential was evaluated against human glioblastoma and breast cancer cell lines, identifying specific compounds with enhanced cytotoxicity, offering a foundation for developing new therapeutic agents (Tumosienė et al., 2020).
Enzyme Inhibition
The synthesis of indole-based hybrid oxadiazole scaffolds incorporating N-(substituted-phenyl)butanamides has been explored for their potential as urease inhibitors. Through a multi-step synthesis process, these compounds exhibited potent in vitro inhibitory effects against the urease enzyme, demonstrating competitive inhibition with significant Ki values. This research underlines the therapeutic potential of such scaffolds in drug design, particularly for conditions associated with urease activity (Nazir et al., 2018).
Anticancer Potency of Thiazoline-Tetralin Derivatives
Novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives have been synthesized and evaluated for their anticancer efficacy. These derivatives showed significant antitumor activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy. Specific derivatives induced apoptosis and inhibited DNA synthesis more effectively than cisplatin in certain cases, indicating their promise as anticancer agents (Turan-Zitouni et al., 2018).
properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c23-18-9-11-19(12-10-18)29-13-3-6-20(27)24-22-26-25-21(28-22)17-8-7-15-4-1-2-5-16(15)14-17/h7-12,14H,1-6,13H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRLALIGJDRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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